molecular formula C11H10ClN3O B8774195 4-Chloro-6-(2-Methoxyphenyl)pyrimidin-2-Amine

4-Chloro-6-(2-Methoxyphenyl)pyrimidin-2-Amine

Cat. No. B8774195
M. Wt: 235.67 g/mol
InChI Key: SYQGHXNIIBJJKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08507498B2

Procedure details

4,6-dichloropyrimidin-2-ylamine (1.0 g, 6.13 mmol) and 2-methoxyphenylboronic acid (0.775 g, 5.1 mmol) were added to a solution of dimethoxyethane (20 mL) and water (3 mL), followed by the addition of NaHCO3 (1.03 g, 12.26 mmol) and (PPh3)2PdCl2 (0.2 g) to this and the reaction mixture was allowed to reflux for 4 h, and then the solvent removed under reduced pressure. The residue was taken up in ethyl acetate (50 mL), and the resulting solution washed with water, dried over anhydrous K2CO3, filtered and the solvent removed under reduced pressure. The crude product was purified by flash chropatography on silica gel (eluent CH2Cl2) and recrystallized from hexanes yielding 4-chloro-6-(2-methoxyphenyl)-pyrimidin-2-ylamine (0.76 g; 63%) as light yellow powder.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.775 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6](Cl)[N:5]=[C:4]([NH2:9])[N:3]=1.[CH3:10][O:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1B(O)O.C(COC)OC.C([O-])(O)=O.[Na+]>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O>[Cl:1][C:2]1[CH:7]=[C:6]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2[O:11][CH3:10])[N:5]=[C:4]([NH2:9])[N:3]=1 |f:3.4,^1:34,53|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1)Cl)N
Name
Quantity
0.775 g
Type
reactant
Smiles
COC1=C(C=CC=C1)B(O)O
Name
Quantity
20 mL
Type
reactant
Smiles
C(OC)COC
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.03 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
0.2 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
WASH
Type
WASH
Details
the resulting solution washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous K2CO3
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chropatography on silica gel (eluent CH2Cl2)
CUSTOM
Type
CUSTOM
Details
recrystallized from hexanes

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=C1)C1=C(C=CC=C1)OC)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.76 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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